molecular formula C₁₇H₉D₉N₆ B1164034 rac-Ruxolitinib-d9 (major)

rac-Ruxolitinib-d9 (major)

Cat. No.: B1164034
M. Wt: 315.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Stable Isotope Labeling in Pharmaceutical Sciences and Research Methodologies

Stable isotope labeling is a powerful and versatile technique that provides unparalleled insights into the behavior of drugs within biological systems. musechem.com By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a drug molecule, researchers can trace its journey through an organism without altering its fundamental chemical properties. musechem.com This method is crucial for a variety of studies, including:

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Understanding the metabolic fate of a drug is a key factor in its development. nih.gov Stable isotope labeling allows scientists to track a drug's absorption, how it is distributed throughout the body, the metabolic pathways it undergoes, and how it is ultimately excreted. musechem.comnih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Labeled compounds are instrumental in determining how a drug moves through the body (pharmacokinetics) and its effects on the body (pharmacodynamics). musechem.comassumption.edu This information is vital for establishing appropriate dosing regimens.

Metabolite Identification: Mass spectrometry, a key analytical technique, can easily distinguish between a drug and its metabolites when the parent drug is isotopically labeled. nih.gov This helps in identifying potentially active or toxic metabolites. adesisinc.com

Internal Standards for Quantitative Analysis: Deuterated compounds, such as rac-Ruxolitinib-d9, are widely used as internal standards in quantitative assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Their similar chemical behavior to the unlabeled analyte, but different mass, allows for precise and accurate quantification by correcting for variations during sample processing and analysis.

Rationale for Deuterium Incorporation in Drug Analogs for Academic Inquiry

The substitution of hydrogen with deuterium, its stable, non-radioactive isotope, is a subtle yet powerful strategy in medicinal chemistry. nih.govgabarx.com While deuterium and hydrogen (protium) have nearly identical physicochemical properties, the key difference lies in their mass—deuterium is approximately twice as heavy. nih.govbioscientia.de This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. gabarx.comhumanjournals.com

This seemingly small change has significant implications, a phenomenon known as the Kinetic Isotope Effect (KIE). assumption.edugabarx.com The stronger C-D bond is more resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. humanjournals.com By strategically placing deuterium atoms at metabolically vulnerable positions ("soft spots") in a drug molecule, researchers can achieve several objectives:

Increased Metabolic Stability: Slowing down the rate of metabolism can lead to a longer drug half-life and increased exposure in the body. nih.govmedchemexpress.com

Reduced Formation of Unwanted Metabolites: Deuteration can prevent or reduce the formation of metabolites that may be non-selective or associated with adverse effects. nih.gov

Improved Pharmacokinetic Profiles: The enhanced stability can result in more predictable and sustained drug concentrations in the bloodstream. nih.govmedchemexpress.com

This "deuterium switch" strategy has gained considerable traction, moving from a tool for improving existing drugs to an integral part of the early drug discovery process. nih.gov

Overview of rac-Ruxolitinib-d9 (major) as a Specialized Research Compound

rac-Ruxolitinib-d9 (major) is the deuterated, racemic form of Ruxolitinib (B1666119), a potent and selective inhibitor of Janus kinases JAK1 and JAK2. pharmaffiliates.commedchemexpress.com The designation "-d9 (major)" indicates that nine hydrogen atoms on the cyclopentyl moiety of the molecule have been replaced with deuterium. vulcanchem.comlgcstandards.com This specific labeling makes it an invaluable tool for researchers.

Its primary application is as an internal standard for the bioanalysis of Ruxolitinib. synzeal.commedchemexpress.com In clinical and preclinical studies, accurately measuring the concentration of Ruxolitinib in biological matrices like plasma is essential. By adding a known amount of rac-Ruxolitinib-d9 to the sample, scientists can use LC-MS/MS to quantify the unlabeled drug with high precision and accuracy, as the deuterated standard co-elutes with the analyte and helps to correct for any sample loss or ionization variability. vulcanchem.com

The development of deuterated versions of Ruxolitinib, such as Deuruxolitinib (B3181904), which has been investigated for the treatment of alopecia areata, highlights the therapeutic potential of deuterium incorporation. nih.govnih.gov Deuruxolitinib was designed to circumvent the extensive oxidative metabolism that occurs on the cyclopentyl ring of Ruxolitinib, thereby providing more sustained JAK inhibition. nih.govnih.gov While rac-Ruxolitinib-d9 is primarily a research tool, the principles behind its design are directly relevant to the development of new, improved therapeutics. medchemexpress.com

Compound Data

Below are tables detailing the chemical and physical properties of the compounds discussed.

Table 1: Chemical Identity of rac-Ruxolitinib-d9 (major)

PropertyValue
IUPAC Name 3-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile vulcanchem.comlgcstandards.com
Alternate Names β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile-d9; INCB 018424-d9 scbt.com
CAS Number 2469553-67-9 pharmaffiliates.com
Unlabeled CAS 941688-05-7 scbt.com

Table 2: Physicochemical Properties of rac-Ruxolitinib-d9 (major)

PropertyValue
Molecular Formula C₁₇H₉D₉N₆ vulcanchem.comscbt.com
Molecular Weight 315.42 g/mol vulcanchem.comscbt.com
Appearance White to Pale Yellow/Off-White Solid pharmaffiliates.comcosmobio.co.jp
Purity >95% (HPLC) lgcstandards.com
Storage -20°C lgcstandards.com

Properties

Molecular Formula

C₁₇H₉D₉N₆

Molecular Weight

315.42

Synonyms

β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile-d9;  INCB 018424-d9

Origin of Product

United States

Synthetic Pathways and Isotopic Purity Verification for Research Standards

Strategies for Deuterium (B1214612) Incorporation into Ruxolitinib (B1666119) Scaffolds

The synthesis of rac-Ruxolitinib-d9 involves the strategic replacement of nine hydrogen atoms with deuterium atoms on the cyclopentyl moiety of the ruxolitinib molecule. vulcanchem.comsynzeal.com This process is critical for creating a stable isotopologue suitable for use as an internal standard in quantitative analyses. acanthusresearch.comclearsynth.com

A common synthetic route involves the initial preparation of a deuterated cyclopentyl precursor. This is often achieved through the catalytic deuteration of cyclopentane (B165970) using deuterium gas (D₂) in the presence of a metal catalyst like platinum or palladium. vulcanchem.com Following the creation of the deuterated cyclopentyl group, it is coupled to the core pyrrolo[2,3-d]pyrimidine structure, which is linked to a pyrazole (B372694) ring. vulcanchem.comsorbonne-universite.fr This coupling can be accomplished using established chemical reactions. vulcanchem.com Alternative strategies may utilize appropriately deuterated starting materials and intermediates within a synthetic pathway analogous to that of the non-labeled parent compound, ruxolitinib. epo.orgwipo.int

Stereoselective Deuteration Approaches

The designation "rac" for rac-Ruxolitinib-d9 indicates that the compound is a racemic mixture, meaning it contains an equal amount of both the (R) and (S) enantiomers at the chiral carbon connecting the cyclopentyl group to the propanenitrile chain. synzeal.comsimsonpharma.comclearsynth.com This suggests that the primary synthesis strategy is not designed to be stereoselective for this specific chiral center.

However, the concept of stereoselectivity can apply to the precise placement of deuterium atoms on the cyclopentyl ring. While the goal for this specific standard is typically exhaustive deuteration of the cyclopentyl group (perdeuteration), other deuterated analogues might involve site-selective deuteration. nih.gov Achieving such selectivity would require more complex synthetic methods to control which hydrogen atoms are replaced, potentially influencing the molecule's metabolic profile in different ways. nih.govacs.org

Isotopic Enrichment Methodologies

Isotopic enrichment is a critical parameter for a deuterated standard, defining the percentage of molecules that contain the desired number of deuterium atoms. For research standards like rac-Ruxolitinib-d9, a high level of isotopic enrichment is essential for analytical accuracy. rsc.orgnih.gov

The goal is to achieve a high isotopic enrichment factor, which is the ratio between the isotopic abundance in the synthesized compound and the natural abundance of the isotope (deuterium's natural abundance is approximately 0.015%). google.commagritek.com Patents for deuterated ruxolitinib derivatives often specify target deuterium incorporation levels of 90%, 95%, 97%, 99%, or even higher. epo.orggoogle.com

Table 1: Target Isotopic Enrichment for Deuterated Ruxolitinib Analogs

Target Deuterium IncorporationMinimum Isotopic Enrichment Factor
90%6000
95%6333.3
97%6466.7
99%6600
99.5%6633.3
Data sourced from patent information detailing specifications for deuterated ruxolitinib compounds. epo.orggoogle.com

Advanced Analytical Techniques for Isotopic and Chemical Purity Assessment

Verifying the isotopic and chemical purity of rac-Ruxolitinib-d9 is paramount to its function as a reliable research standard. A combination of advanced analytical techniques is employed to confirm the compound's identity, structure, and the extent and location of deuterium labeling. rsc.org

Mass Spectrometry-Based Characterization of Deuterium Content

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the primary technique for assessing isotopic purity and quantifying deuterated standards. nih.govresearchgate.net For rac-Ruxolitinib-d9, the incorporation of nine deuterium atoms results in a predictable mass increase of approximately 9 Daltons compared to the unlabeled ruxolitinib. vulcanchem.com

High-resolution mass spectrometry (HR-MS) is especially powerful, as it can distinguish between different isotopologues (molecules that differ only in their isotopic composition). rsc.orgnih.gov By analyzing the full scan mass spectrum, scientists can integrate the ion signals corresponding to the unlabeled (d0), partially deuterated, and fully deuterated (d9) forms of the molecule to calculate the precise isotopic purity. rsc.orgnih.gov

Table 2: Typical LC-MS/MS Parameters for Ruxolitinib Analysis

ParameterDescription
Chromatography
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.0 µm)
Mobile PhaseGradient elution with water and methanol (B129727)/acetonitrile, often containing 0.1% formic acid
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive mode
Ruxolitinib Transitionm/z 307.1 → 186.1
Ruxolitinib-d9 TransitionExpected parent ion shows a +9 Da shift from the unlabeled compound
These parameters represent a typical setup for the analysis of ruxolitinib and its deuterated internal standard in biological matrices. vulcanchem.comnih.gov

Spectroscopic Methods for Structural Elucidation and Isotopic Distribution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structural integrity of the molecule and verifying the specific locations of the deuterium atoms. rsc.org While ¹H NMR (proton NMR) can indicate the absence of protons at specific sites, ²H NMR (deuterium NMR) directly detects the deuterium nuclei, providing unambiguous confirmation of their presence and chemical environment. studymind.co.uksigmaaldrich.com

For highly deuterated compounds where residual proton signals are very weak, deuterium NMR is a superior technique for both structural verification and enrichment determination. sigmaaldrich.com Two-dimensional NMR techniques, such as ¹H-¹³C correlation spectroscopy (HSQC/HMQC), can also be employed to confirm which carbon atoms bear deuterium instead of hydrogen. cdnsciencepub.com

Table 3: Comparison of Analytical Techniques for Deuterated Compound Analysis

TechniquePrimary Application for rac-Ruxolitinib-d9Key Information Provided
LC-MS/MS Quantitative analysis and chemical purity assessmentRetention time, molecular mass, fragmentation pattern, quantification of analyte vs. standard. nih.gov
HR-MS Isotopic purity and enrichment determinationPrecise mass, resolution of isotopologues (d0 to d9), calculation of isotopic distribution. rsc.orgnih.gov
¹H NMR Structural confirmationAbsence of proton signals at deuterated positions. studymind.co.uk
²H NMR Direct confirmation of deuterationDirect detection of deuterium signals, verification of label location, quantitative enrichment analysis. magritek.comsigmaaldrich.com
¹³C NMR Structural confirmationChanges in carbon signals (e.g., splitting, isotope shifts) due to adjacent deuterium. cdnsciencepub.com

Considerations for Stability and Integrity in Research Environments

The stability of a deuterated internal standard is crucial for its reliability in quantitative assays. acanthusresearch.comwaters.com A key concern for deuterated compounds is the potential for back-exchange, where deuterium atoms are replaced by protons from the surrounding environment, such as solvents. acanthusresearch.comsigmaaldrich.com

To ensure stability, the deuterium labels in rac-Ruxolitinib-d9 are placed on carbon atoms within the cyclopentyl ring. vulcanchem.com This position is non-labile and not prone to exchange under typical analytical and storage conditions, unlike deuterium placed on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups. acanthusresearch.com

Proper storage is also essential for maintaining the long-term integrity of the research standard. For rac-Ruxolitinib-d9, storage at low temperatures, such as -20°C, is often recommended to minimize any potential degradation over time. vulcanchem.com While the compound may be shipped at ambient temperatures, long-term stability is best preserved in a controlled, cold environment. vulcanchem.com Differences in physicochemical properties, such as lipophilicity, between a deuterated compound and its non-deuterated counterpart can sometimes lead to slight differences in chromatographic retention times or extraction recoveries, a factor that must be considered during method validation. waters.com

Advanced Analytical Methodologies Leveraging Rac Ruxolitinib D9 Major As an Internal Standard

Development and Validation of Quantitative Bioanalytical Methods

The development of sensitive and reliable bioanalytical methods is essential for determining the concentration of drugs like ruxolitinib (B1666119) in biological samples. pnrjournal.com rac-Ruxolitinib-d9 serves as the ideal internal standard in these assays, particularly those employing mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, ensuring high accuracy. vulcanchem.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications in Research

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying ruxolitinib in research settings due to its superior specificity, sensitivity, and efficiency. nih.govdoaj.org In these methods, rac-Ruxolitinib-d9 is added to biological samples, such as human plasma, at a known concentration early in the sample preparation process. nih.gov This allows it to account for procedural losses during extraction, as well as variations in injection volume and mass spectrometer response. vulcanchem.com The use of LC-MS/MS with a deuterated internal standard facilitates precise quantification essential for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of ruxolitinib. rsc.orgnih.gov

Optimization of Chromatographic Separation for Deuterated and Unlabeled Analogs

Effective chromatographic separation is vital to distinguish the analyte from endogenous matrix components and ensure a clean signal for the mass spectrometer. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. mdpi.com Optimization involves careful selection of the stationary phase, mobile phase composition, and elution conditions.

Stationary Phase: C18 columns are frequently chosen for their ability to retain and resolve ruxolitinib and its deuterated analog based on their hydrophobicity. nih.gov

Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid or 2.0 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to enhance separation and shorten the analysis time. rsc.orgnih.gov

Flow Rate and Temperature: Parameters like flow rate (e.g., 0.4 mL/min) and column temperature (e.g., 40°C) are fine-tuned to achieve optimal peak shape and resolution. nih.gov

While rac-Ruxolitinib-d9 is designed to co-elute with unlabeled ruxolitinib, the primary goal of chromatography is to separate them from interfering substances in the biological matrix. nih.gov The retention time for ruxolitinib is typically short, often around 1.42 minutes, allowing for rapid sample analysis. nih.gov

Interactive Table: Typical LC-MS/MS Chromatographic Conditions

Parameter Condition Purpose
Column C18 (e.g., 50 mm × 2.1 mm, 3.0 µm) Provides robust resolution and chemical stability for separating the analyte from matrix components. nih.gov
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to promote protonation of the analyte for positive ion mode detection. nih.gov
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile Organic solvent used to elute the analyte from the C18 column. nih.govrsc.org
Elution Type Gradient Optimizes separation of analytes from interferences and reduces run time. nih.gov
Flow Rate 0.4 mL/min Controls the speed of the mobile phase through the column, affecting retention time and peak shape. nih.gov

| Column Temperature | 40°C | Maintains consistent retention times and improves peak symmetry. nih.gov |

Ion Transition Monitoring Strategies for Enhanced Specificity and Sensitivity

Tandem mass spectrometry enhances selectivity by monitoring specific fragmentation patterns of the analyte and internal standard. This is typically done using positive electrospray ionization (ESI+) followed by selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM). nih.gov In this process, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting unique product ion is monitored.

For ruxolitinib, the transition of the precursor ion at a mass-to-charge ratio (m/z) of 307.1 to a product ion at m/z 186.0 or 186.1 is commonly monitored. vulcanchem.comrsc.org Due to the incorporation of nine deuterium (B1214612) atoms, rac-Ruxolitinib-d9 has a higher mass. Its precursor ion at m/z 316.1 is monitored, fragmenting to a product ion at m/z 185.9. rsc.org Monitoring these specific transitions ensures that only the compounds of interest are detected, virtually eliminating interference from other substances in the sample and providing exceptional sensitivity and specificity. nih.gov

Interactive Table: Monitored Ion Transitions for Ruxolitinib Analysis

Compound Precursor Ion (m/z) Product Ion (m/z)
Ruxolitinib 307.1 186.0 / 186.1
rac-Ruxolitinib-d9 (major) 316.1 185.9

Data sourced from multiple validated LC-MS/MS methods. vulcanchem.comrsc.org

Role of rac-Ruxolitinib-d9 (major) in Ensuring Method Accuracy and Precision in Research Samples

The fundamental role of an internal standard is to ensure the accuracy and precision of a quantitative method. nih.gov By mimicking the behavior of the unlabeled analyte, rac-Ruxolitinib-d9 compensates for variations that can occur at virtually every stage of the analytical process, from sample extraction to final detection.

Calibration Curve Construction and Range Determination

To quantify ruxolitinib, a calibration curve is constructed. This involves preparing a series of calibration standards by spiking blank biological plasma with known, varying concentrations of ruxolitinib and a constant concentration of rac-Ruxolitinib-d9. nih.gov The samples are then processed and analyzed by LC-MS/MS. A curve is generated by plotting the ratio of the peak area of ruxolitinib to the peak area of rac-Ruxolitinib-d9 against the nominal concentration of ruxolitinib.

These calibration curves consistently demonstrate strong linearity, with coefficients of determination (R²) greater than 0.99, over a specified concentration range. nih.govnih.gov Common ranges for ruxolitinib quantification in human plasma are 10–2000 ng/mL or 0.5–400 ng/mL, allowing for the measurement of clinically relevant concentrations. nih.govrsc.org The precision and accuracy of the method are validated using quality control (QC) samples prepared at low, medium, and high concentrations within the calibration range. nih.gov

Interactive Table: Example Ruxolitinib Calibration Curve Data

Nominal Concentration (ng/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
10 (LLOQ) 1,550 50,500 0.031
50 7,800 51,200 0.152
250 40,100 50,900 0.788
1000 162,500 51,500 3.155
2000 (ULOQ) 328,000 51,100 6.419

This table contains representative data to illustrate the principle of calibration curve construction.

Assessment of Matrix Effects and Recovery in Biological Matrices

Biological matrices like plasma are complex and contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer source, a phenomenon known as the matrix effect. nih.gov This can lead to ion suppression or enhancement, causing inaccurate quantification. rac-Ruxolitinib-d9 is critical for mitigating this issue. Since it is structurally almost identical to ruxolitinib, it is affected by the matrix in the same way. By using the peak area ratio, the variability caused by the matrix effect is normalized, leading to more accurate results. vulcanchem.com The mean matrix factor in validated assays is typically between 0.80 and 1.00, indicating minimal matrix effects. nih.gov

Furthermore, rac-Ruxolitinib-d9 is essential for determining the extraction recovery of the analytical method. Recovery is a measure of the efficiency of the sample preparation process (e.g., protein precipitation or liquid-liquid extraction) in isolating the analyte from the matrix. pnrjournal.comnih.gov By comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample, the percentage of analyte recovered can be calculated. The consistent recovery of the internal standard demonstrates the robustness of the extraction. Validated methods report high and consistent recovery rates for ruxolitinib, often ranging from 88% to 93%. nih.gov

Evaluation of Inter- and Intra-Assay Variability in Research Settings

In the validation of any bioanalytical method, establishing precision is a critical step to ensure that the results are reliable and reproducible. Precision is typically assessed by determining the intra-assay and inter-assay variability. Intra-assay precision, or repeatability, measures the variability within a single analytical run, while inter-assay precision, or intermediate precision, evaluates the variability between different runs, often conducted on different days. The use of a stable isotope-labeled internal standard, such as rac-Ruxolitinib-d9 (major), is fundamental to minimizing this variability and achieving the high degree of precision required by regulatory guidelines. nih.govnih.govnih.gov

The coefficient of variation (CV), expressed as a percentage, is the standard metric for reporting precision. salimetrics.comresearchgate.net For a method to be considered robust, regulatory bodies generally require the CV for precision to be below 15% for standard quality control (QC) samples and below 20% for the lower limit of quantification (LLOQ). nih.govnih.govnih.gov rac-Ruxolitinib-d9 (major) is an ideal internal standard because its physicochemical properties are nearly identical to the analyte, Ruxolitinib. This ensures it experiences similar effects during sample extraction, handling, and chromatographic analysis, effectively correcting for potential procedural variations and enhancing the precision of the assay. lcms.cz

Research focused on the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Ruxolitinib quantification consistently demonstrates the value of using a deuterated internal standard. In these studies, QC samples are prepared at various concentration levels (typically low, medium, and high) and analyzed in multiple replicates to determine the precision of the method.

One such study, which developed a method for the simultaneous quantification of Ruxolitinib and other targeted therapies in human plasma, reported excellent precision. The intra- and inter-day coefficients of variation were found to be well within the accepted limits, demonstrating the method's reliability for clinical use. researchgate.net For lower concentrations of Ruxolitinib, the intra-day CV was below 14.26% and the inter-day CV was below 14.81%. researchgate.net The method showed even greater precision for higher concentrations, with an intra-day CV below 9.94% and an inter-day CV below 6.37%. researchgate.net These findings underscore the method's consistency both within a single analytical batch and across different days.

The detailed findings on assay variability are presented in the tables below.

Intra-Assay Precision Data This table shows the variability of measurements within a single analytical run at different concentration levels of Ruxolitinib, using rac-Ruxolitinib-d9 as an internal standard.

Concentration LevelIntra-Day Coefficient of Variation (CV%)
Lower Concentration< 14.26% researchgate.net
Higher Concentration< 9.94% researchgate.net

Inter-Assay Precision Data This table illustrates the variability of measurements across different analytical runs (day-to-day) for Ruxolitinib, with rac-Ruxolitinib-d9 serving as the internal standard.

Concentration LevelInter-Day Coefficient of Variation (CV%)
Lower Concentration< 14.81% researchgate.net
Higher Concentration< 6.37% researchgate.net

The low CV values presented in these tables confirm that analytical methods leveraging rac-Ruxolitinib-d9 (major) as an internal standard exhibit high precision and reproducibility. This level of performance is essential for applications such as therapeutic drug monitoring and pharmacokinetic studies, where accurate and consistent measurements are paramount for clinical decision-making. nih.govrsc.org The successful validation of these assays, meeting stringent FDA guidelines, provides confidence in their application in research and clinical settings. nih.govnih.gov

Investigative Pharmacokinetic and Metabolic Profiling in Pre Clinical Research Models

Design and Implementation of Pharmacokinetic Studies in Animal Models Utilizing Deuterated Analogs

Pharmacokinetic studies in animal models are crucial for understanding how a drug is absorbed, distributed, metabolized, and eliminated (ADME) by the body. The use of deuterated analogs like rac-Ruxolitinib-d9 provides a valuable tool for these investigations.

Studies in animal models, such as rats and dogs, have been instrumental in characterizing the ADME properties of ruxolitinib (B1666119) and its deuterated forms. europa.eufda.gov Non-deuterated ruxolitinib is known for its rapid absorption following oral administration, with peak plasma concentrations reached within one to two hours. invivochem.comnih.gov It has a high oral bioavailability of at least 95%. nih.govdrugbank.com

The volume of distribution at a steady state is approximately 72-75 liters in animal models, indicating widespread distribution into tissues. invivochem.comdrugbank.com Ruxolitinib is extensively bound to plasma proteins, primarily albumin, at a rate of about 97%. nih.govdrugbank.com

Elimination of ruxolitinib occurs mainly through metabolism, with the resulting metabolites being excreted primarily in the urine (around 74%) and feces (around 22%). invivochem.comdrugbank.com Less than 1% of the parent drug is excreted unchanged. nih.govdrugbank.com The elimination half-life of ruxolitinib is approximately 3 hours, while its metabolites have a longer half-life of about 5.8 hours. drugbank.com Studies with orally administered ruxolitinib in lactating rats have shown that the drug and/or its metabolites can be present in milk at concentrations 13-fold higher than in the maternal plasma. europa.eu

The assessment of systemic exposure (as measured by the area under the plasma concentration-time curve, or AUC) and maximum plasma concentration (Cmax) is fundamental in pharmacokinetic analysis. For non-deuterated ruxolitinib, dose-proportional increases in Cmax and AUC have been observed in animal studies. invivochem.com

The introduction of deuterium (B1214612) in rac-Ruxolitinib-d9 is intended to alter these pharmacokinetic parameters. The rationale behind deuteration is to leverage the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to a longer half-life and increased systemic exposure. ontosight.aibioscientia.de This could translate to improved efficacy and potentially a more favorable dosing regimen. patsnap.com

Pharmacokinetic Parameters of Non-Deuterated Ruxolitinib in Animal Models
ParameterValueSpecies
Oral Bioavailability~95%General
Time to Maximum Concentration (Tmax)1-2 hoursGeneral
Plasma Protein Binding~97% (to albumin)General
Volume of Distribution (Vd)72-75 LMyelofibrosis/Polycythemia Vera Models
Elimination Half-Life (t1/2)~3 hoursGeneral
Metabolite Elimination Half-Life (t1/2)~5.8 hoursGeneral

Elucidation of Metabolic Fate and Pathway Characterization Through Deuterium Tracing

Deuterium tracing is a powerful technique to unravel the metabolic fate of a drug. By labeling the drug with deuterium, researchers can track its transformation into various metabolites.

Isotope dilution mass spectrometry is a highly sensitive and specific method used to identify and quantify metabolites. In the context of rac-Ruxolitinib-d9, this technique allows for the precise measurement of both the parent drug and its metabolites in biological samples. Ruxolitinib-d9 itself is often used as an internal standard in pharmacokinetic studies of non-deuterated ruxolitinib due to its similar chemical properties but distinct mass. nih.gov

The metabolism of ruxolitinib is extensive, with several metabolites identified. The primary circulating metabolites are formed through hydroxylation at the 2-position (M18) and 3-position (M16 and M27, which are stereoisomers) of the cyclopentyl group. invivochem.comdrugbank.com Other metabolites resulting from further hydroxylation and ketone formation have also been noted. invivochem.comdrugbank.com These metabolites are not inert; they retain some inhibitory activity against the Janus kinase (JAK) enzymes, though to a lesser extent than the parent compound. drugbank.com

The biotransformation of ruxolitinib is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov In vitro and in vivo studies have established that CYP3A4 is the major enzyme responsible for its metabolism, with a minor contribution from CYP2C9. nih.govnih.gov

The interaction with CYP enzymes is a critical aspect of a drug's metabolic profile. Co-administration with strong inhibitors of CYP3A4 can significantly increase the plasma concentration of ruxolitinib, while inducers of this enzyme can decrease it. europa.eunih.gov For instance, co-administration with a potent CYP3A4 inhibitor can double the AUC of ruxolitinib. europa.eu The use of deuterated analogs like rac-Ruxolitinib-d9 can help in precisely mapping these biotransformation pathways and understanding the specific sites of metabolic attack.

Analysis of Potential Isotope Effects on Pharmacokinetic Parameters in Research Models

The primary reason for developing deuterated drugs is the potential for a kinetic isotope effect to favorably alter the drug's pharmacokinetic profile. ontosight.ai The C-D bond is stronger than the C-H bond, and this difference can slow down the rate of metabolic reactions that involve the cleavage of this bond. bioscientia.de

However, the effects of deuteration on a drug's metabolism are not always predictable. google.comgoogle.com While some deuterated compounds show decreased metabolic clearance, others may exhibit no change or even an increase. google.comgoogle.com Therefore, empirical testing of deuterated analogs like rac-Ruxolitinib-d9 in preclinical models is essential to determine if and how its pharmacokinetic properties differ from its non-deuterated counterpart. The goal of deuterating ruxolitinib is to potentially reduce the rate of metabolism, leading to a longer half-life and improved metabolic stability. patsnap.com This could result in more sustained therapeutic levels in the bloodstream, potentially allowing for lower or less frequent dosing. patsnap.com

CYP450 Enzyme Involvement in Ruxolitinib Metabolism
EnzymeRoleInteraction Effect
CYP3A4Major metabolic pathwayInhibitors increase ruxolitinib exposure; inducers decrease exposure
CYP2C9Minor metabolic pathwayContributes to a lesser extent to overall metabolism

Molecular and Cellular Mechanistic Studies with Deuterated Ruxolitinib Analogs

Application in In Vitro Enzymatic Assays for Kinase Inhibition Kinetics

The initial characterization of any kinase inhibitor relies on in vitro enzymatic assays to quantify its potency and selectivity. For deuterated ruxolitinib (B1666119) analogs, these assays are fundamental in establishing their inhibitory activity against the family of JAK enzymes.

Determination of IC50 and Ki Values for JAK1/2 and Other Kinases

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. Detailed in vitro kinase inhibition assays have been conducted on deuruxolitinib (B3181904) , providing specific IC50 values that delineate its activity profile across the JAK family. fda.gov These studies have revealed that deuruxolitinib is a potent inhibitor of JAK1 and JAK2 , while exhibiting significantly less activity against Tyrosine Kinase 2 (TYK2) and JAK3 . fda.gov This selectivity is a cornerstone of its mechanism, indicating a targeted modulation of the JAK-STAT pathway. drugbank.com

KinaseIC50 (nM)
JAK14.6
JAK226
JAK3870
TYK249

Data derived from in vitro kinase inhibition assays of deuruxolitinib (CTP-543). fda.gov

Binding Affinity Assessments

While specific binding affinity constants (Ki) for rac-Ruxolitinib-d9 (major) are not extensively documented in publicly available literature, the inhibitory concentrations of deuruxolitinib strongly suggest a high affinity for the ATP-binding sites of JAK1 and JAK2 . researchgate.net Given the structural conservation between ruxolitinib and its deuterated forms, it is understood that they occupy the same binding pocket within the kinase domain. researchgate.net The central pyrrolo[2,3-d]pyrimidine scaffold of the molecule is crucial for these high-affinity interactions. google.com

Investigation of Cellular Signaling Pathway Modulation

The principal therapeutic and biological effects of ruxolitinib and its deuterated analogs stem from their ability to interrupt the JAK-STAT signaling cascade, a pathway integral to cell proliferation, differentiation, and the immune response. patsnap.comgoogle.com

Impact on JAK/STAT Pathway Activation and Phosphorylation Dynamics in Cell Lines

Ruxolitinib has been unequivocally shown to block the phosphorylation of STAT proteins, the critical downstream messengers of JAK kinase activity. nih.gov In a variety of cancer cell line models, ruxolitinib treatment results in a marked decrease in the levels of phosphorylated STAT3 and STAT5 . nih.govinvivochem.com For example, in cell lines derived from Hodgkin lymphoma and primary mediastinal B-cell lymphoma, which are characterized by constitutive JAK2 signaling, ruxolitinib effectively suppresses STAT phosphorylation. nih.gov In a similar vein, studies on human colorectal cancer cells have demonstrated that ruxolitinib targets and inhibits the JAK1/2-STAT1 axis. nih.gov It is hypothesized that deuterated analogs such as rac-Ruxolitinib-d9 would produce a comparable, if not more prolonged, inhibition of STAT phosphorylation, attributable to their enhanced metabolic stability. patsnap.com

Studies on Downstream Gene Expression and Protein Regulation

The blockade of the JAK/STAT pathway by ruxolitinib instigates significant alterations in the expression of a host of downstream genes and proteins that are fundamental to cell survival and proliferation. A prominent example is the anti-apoptotic protein Mcl-1 . nih.gov Research in colorectal cancer models has shown that ruxolitinib leads to a downregulation of Mcl-1 at both the mRNA and protein levels, a key event that facilitates the induction of apoptosis. nih.gov In the context of multiple myeloma, ruxolitinib treatment has been found to diminish the expression of several genes integral to the IL-6 /JAK/STAT pathway, including IL-6, IL-18, JAK2, and TYK2. nih.gov

Research into Cellular Processes such as Autophagy and Apoptosis in Response to Deuterated Ruxolitinib in Research Models

In addition to its direct effects on the JAK/STAT pathway, ruxolitinib and its deuterated derivatives have been found to influence complex cellular processes, most notably autophagy and apoptosis.

Studies have revealed that ruxolitinib can trigger autophagy in specific cancer cell models. In both chronic myeloid leukemia and multiple myeloma cell lines, treatment with ruxolitinib results in an observable increase in the formation of autophagosomes. nih.govnih.gov This autophagic response is correlated with the downregulation of key signaling molecules that normally suppress autophagy, such as AKT , mTOR , and STAT . nih.gov It is important to note, however, that in some cellular contexts, this induced autophagy may serve as a pro-survival mechanism for cancer cells. Consequently, research has shown that the combination of ruxolitinib with autophagy inhibitors can synergistically enhance the induction of apoptosis. nih.gov

The pro-apoptotic activity of ruxolitinib is well-documented across a range of cancer types. In colorectal cancer cells, ruxolitinib induces apoptosis in a dose-dependent manner, as evidenced by an increase in Annexin V staining and the proteolytic cleavage of caspases 3, 8, and 9 . nih.gov Likewise, in Hodgkin lymphoma and primary mediastinal B-cell lymphoma cells, ruxolitinib significantly promotes programmed cell death. nih.gov The ability of ruxolitinib to induce apoptosis is frequently tied to its capacity to suppress the expression of anti-apoptotic proteins like Mcl-1 . nih.gov Furthermore, combining ruxolitinib with other therapeutic agents, such as the histone deacetylase inhibitor vorinostat , has been shown to produce a synergistic apoptotic effect in cell lines of hematological malignancies. oncotarget.com

Comparative Academic Studies: Rac Ruxolitinib D9 Major Versus Unlabeled Ruxolitinib

Comparative Bioanalytical Performance and Methodological Advantages

In the field of bioanalysis, particularly for therapeutic drug monitoring (TDM), the use of stable isotope-labeled (SIL) compounds as internal standards (IS) is considered the gold standard for quantitative analysis by mass spectrometry. aptochem.com rac-Ruxolitinib-d9 (major) serves as an ideal internal standard for the accurate quantification of Ruxolitinib (B1666119) in biological matrices. clearsynth.compharmaffiliates.com

An appropriate internal standard is crucial for controlling for variability during sample preparation and analysis, including extraction efficiency, HPLC injection volume, and mass spectrometry ionization. aptochem.com The key advantage of using a deuterated analogue like rac-Ruxolitinib-d9 is that it is structurally almost identical to the analyte, Ruxolitinib. sci-hub.seuu.nl This near-identity ensures that it co-elutes with the unlabeled drug during chromatography and exhibits the same behavior in the mass spectrometer's ion source, effectively correcting for matrix effects and other sources of analytical variability. aptochem.comsci-hub.se

Table 1: Comparison of Bioanalytical Methodologies

Feature Method Using rac-Ruxolitinib-d9 (IS) Method Using Structural Analogue (IS) or No IS
Analyte-IS Co-elution Ideal; ensures simultaneous analysis under identical conditions. aptochem.com Potential for different retention times, which can complicate analysis. sci-hub.se
Correction for Matrix Effects Excellent; IS and analyte are affected similarly by matrix suppression or enhancement. sci-hub.seuu.nl Poor to moderate; analogue may have different ionization efficiency and susceptibility to matrix effects.
Correction for Sample Prep Variability High; compensates for analyte loss during extraction and processing steps. aptochem.com Variable and often incomplete compensation.
Assay Robustness & Accuracy High; leads to lower rejection rates and reliable quantification. aptochem.comresearchgate.net Lower; more susceptible to variability, potentially compromising accuracy. sci-hub.se

| Regulatory Acceptance | Preferred and widely accepted method for clinical and toxicokinetic studies. uu.nl | May require more extensive validation to prove reliability. |

Assessment of Isotopic Influence on Molecular Interactions and Binding

The primary mechanism of action for Ruxolitinib is the inhibition of Janus-associated kinases (JAKs), specifically JAK1 and JAK2. ontosight.ainih.gov These enzymes are critical in the signaling pathways of cytokines and growth factors that regulate hematopoiesis and immune function. ontosight.ainih.gov By inhibiting JAK1 and JAK2, Ruxolitinib modulates the downstream JAK-STAT signaling pathway. nih.govpatsnap.com

The substitution of hydrogen with deuterium (B1214612) is an isosteric replacement, meaning it results in a molecule with a very similar size and shape. tandfonline.com Consequently, the pharmacodynamic properties of the drug—its ability to bind to the target receptor—are generally expected to be retained. ontosight.aitandfonline.com For deuterated Ruxolitinib, the mechanism of action is considered to be the same as the unlabeled parent compound. ontosight.aipatsnap.com It is designed to selectively inhibit JAK1 and JAK2 with a similar affinity and action at the ATP-binding site of the kinases. nih.govnih.gov While subtle changes in binding affinity have been observed for some deuterated compounds, the overarching principle is the retention of the primary pharmacological target and mechanism. tandfonline.comnih.gov

Table 2: Comparison of Molecular Interaction Profiles

Attribute rac-Ruxolitinib-d9 (major) Unlabeled Ruxolitinib
Primary Target(s) Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2). nih.govpatsnap.com Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2). ontosight.ainih.gov
Mechanism of Action Selective inhibition of JAK1 and JAK2, blocking the JAK-STAT signaling pathway. nih.govpatsnap.com Selective inhibition of JAK1 and JAK2, blocking the JAK-STAT signaling pathway. nih.govnih.gov
Binding Site ATP-binding site of JAK1 and JAK2 kinases. nih.gov ATP-binding site of JAK1 and JAK2 kinases. nih.gov

| Expected Binding Affinity | Believed to be highly similar to the unlabeled compound. ontosight.aitandfonline.com | Serves as the benchmark for binding affinity. |

Differential Metabolic Studies and Isotope Effect Analysis in Biological Systems

The most significant difference between rac-Ruxolitinib-d9 and unlabeled Ruxolitinib lies in their metabolic stability. This difference is attributed to the kinetic isotope effect (KIE). tandfonline.comdeutramed.com The bond between carbon and deuterium (C-D) is stronger and more stable than the bond between carbon and hydrogen (C-H). deutramed.com This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are responsible for a significant portion of drug metabolism. ontosight.aitandfonline.com

Ruxolitinib undergoes extensive oxidative metabolism, with key sites of hydroxylation located on its cyclopentyl ring. nih.govnih.govepo.org By strategically replacing the hydrogen atoms on this ring with deuterium, as in rac-Ruxolitinib-d9, the rate of metabolic breakdown at this position is slowed. nih.govmusechem.com This reduced metabolism can lead to several advantageous changes in the drug's pharmacokinetic profile. researchgate.net

Table 3: Comparative Metabolic and Pharmacokinetic Parameters

Parameter rac-Ruxolitinib-d9 (major) (Expected Effects) Unlabeled Ruxolitinib
Metabolic Pathway Primarily oxidative metabolism via CYP450 enzymes. tandfonline.com Primarily oxidative metabolism via CYP450 enzymes, especially on the cyclopentyl moiety. nih.govepo.org
Rate of Metabolism Slower due to the kinetic isotope effect at deuterated sites. tandfonline.comdeutramed.com Faster rate of metabolism at the cyclopentyl ring. nih.govnih.gov
Metabolic Stability Enhanced; more resistant to enzymatic cleavage. ontosight.aipatsnap.com Lower metabolic stability.
Plasma Half-Life (t½) Potentially extended. ontosight.aideutramed.com Serves as the baseline half-life.

| Plasma Exposure (AUC) | Potentially increased, allowing for more sustained drug levels. patsnap.commusechem.com | Serves as the baseline for drug exposure. |

Future Directions and Emerging Research Applications of Deuterated Ruxolitinib

Potential for Advanced Isotope-Labeled Probes in Target Engagement Studies

The use of rac-Ruxolitinib-d9 as an advanced, stable isotope-labeled probe holds considerable promise for target engagement studies. These studies are critical for confirming that a drug interacts with its intended molecular target in a complex biological system. alfa-chemistry.com Because rac-Ruxolitinib-d9 is chemically almost identical to the non-deuterated drug, it can act as a precise tracer without altering the fundamental biological activity. metsol.com

In mass spectrometry-based proteomics, rac-Ruxolitinib-d9 can be used in competitive binding assays. Researchers can introduce the deuterated compound into cell lysates or tissues along with the non-deuterated Ruxolitinib (B1666119). By quantifying the ratio of deuterated to non-deuterated compound bound to the target protein (JAK1/JAK2), it is possible to precisely measure the binding affinity and occupancy of the drug at its site of action. This provides invaluable data on how effectively the drug engages its target under various conditions.

Furthermore, this deuterated probe could be integrated into cellular thermal shift assays (CETSA). In CETSA, the principle is that a protein's thermal stability increases when its specific ligand is bound. By treating cells with rac-Ruxolitinib-d9 and then subjecting them to a heat gradient, researchers can use mass spectrometry to determine the temperature at which the JAK kinases denature and precipitate. A shift in this denaturation temperature compared to untreated cells would provide direct evidence of target engagement within a cellular context.

Integration into Quantitative Systems Pharmacology (QSP) Models for Research

Quantitative Systems Pharmacology (QSP) is a field that utilizes mathematical models to understand the dynamic interactions between a drug and a biological system. wikipedia.orgallucent.com These models aim to predict a drug's effect by integrating data on its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). nih.gov The accuracy of QSP models is fundamentally dependent on the quality of the input data.

This is where rac-Ruxolitinib-d9 becomes a critical research tool. In preclinical and clinical research, rac-Ruxolitinib-d9 serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays. myadlm.org When analyzing biological samples, a known amount of the deuterated compound is added, allowing for highly accurate quantification of the non-deuterated Ruxolitinib. This corrects for variations in sample preparation and instrument response, ensuring the generation of precise pharmacokinetic profiles.

These high-fidelity pharmacokinetic data—detailing the absorption, distribution, metabolism, and excretion of Ruxolitinib—are essential for building and validating robust QSP models. metsol.com By providing more accurate parameters, rac-Ruxolitinib-d9 enables the development of models that can more reliably simulate the effects of Ruxolitinib on the JAK-STAT signaling pathway, predict patient responses, and explore novel dosing strategies in silico. pfizer.com

Advancements in High-Throughput Screening Methodologies Utilizing Deuterated Compounds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for biological activity. drugtargetreview.com The integration of deuterated compounds like rac-Ruxolitinib-d9 can significantly enhance the precision and reliability of these screening campaigns, particularly those employing mass spectrometry as a detection method.

In HTS assays designed to identify new modulators of the JAK-STAT pathway, rac-Ruxolitinib-d9 can be used as a reference compound or internal standard. For instance, in competitive binding screens, libraries of compounds can be tested for their ability to displace rac-Ruxolitinib-d9 from the active site of JAK kinases. The displacement can be quantified with high accuracy using LC-MS, providing a robust method for identifying new lead compounds.

The use of a stable isotope-labeled standard minimizes the matrix effects that can often confound HTS results, leading to fewer false positives and false negatives. myadlm.org This improved accuracy is critical when screening large and diverse chemical libraries, ensuring that promising new chemical entities are reliably identified for further development.

Exploration in Novel Analytical Techniques and Mass Spectrometry Imaging for Research Purposes

The unique properties of rac-Ruxolitinib-d9 make it a valuable tool for emerging and advanced analytical techniques. Its primary role is as a heavy-labeled internal standard for LC-MS/MS, which is the gold standard for quantitative bioanalysis. The mass difference between the deuterated and non-deuterated forms allows for their simultaneous detection and precise quantification, even at very low concentrations in complex biological matrices like blood, plasma, and tissue homogenates. alfa-chemistry.com

An exciting future direction is the application of rac-Ruxolitinib-d9 in Mass Spectrometry Imaging (MSI). MSI is a powerful technique that visualizes the spatial distribution of molecules directly in thin sections of tissue. By administering Ruxolitinib to a research animal and using rac-Ruxolitinib-d9 as a standard during the analysis, MSI could be used to map the precise location and concentration of the drug within specific tissues or even within different cell populations in a tumor microenvironment. This could provide unprecedented insights into the drug's distribution at the site of action and its relationship to therapeutic efficacy.

Furthermore, the field of Deuterium (B1214612) Metabolic Imaging (DMI) is an emerging area of research. eurisotop.comnih.gov While DMI typically tracks the metabolism of deuterated substrates like glucose, the principles could be adapted to study the metabolic fate of deuterated drugs like rac-Ruxolitinib-d9 in vivo, offering a non-invasive way to observe its metabolic pathways in real-time. ismrm.orgnih.gov

Data Tables

Table 1: Properties of rac-Ruxolitinib-d9 (major)

Property Value
Molecular Formula C₁₇H₉D₉N₆
Molecular Weight 315.42 g/mol
Isotopic Purity Typically ≥98%
Common Application Internal Standard for Mass Spectrometry

Table 2: Emerging Research Applications of rac-Ruxolitinib-d9

Research Area Application of rac-Ruxolitinib-d9 Potential Outcome
Target Engagement Stable isotope-labeled probe in competitive binding assays and CETSA. Precise measurement of drug-target occupancy and binding affinity in cells and tissues.
Quantitative Systems Pharmacology (QSP) Internal standard for generating high-precision pharmacokinetic data. Development of more accurate and predictive models of drug efficacy and patient response.
High-Throughput Screening (HTS) Reference compound and internal standard in mass spectrometry-based screens. Improved accuracy and reliability in the discovery of novel JAK-STAT pathway modulators.

| Advanced Analytical Methods | Internal standard for Mass Spectrometry Imaging (MSI) and tracer for metabolic studies. | Visualization of drug distribution in tissues at a molecular level and real-time tracking of drug metabolism. |

Q & A

Q. What interdisciplinary approaches are needed to explore rac-Ruxolitinib-d9 (major)’s role in combination therapies?

  • Collaborate with computational chemists to model drug-drug interactions (e.g., with CYP3A4 inducers like rifampicin). Validate predictions in co-culture assays (e.g., stromal-leukemic cell interactions) and prioritize combinations showing synergistic apoptosis induction .
  • Align with open science initiatives to share combinatorial screening datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.